molecular formula C22H14O4S B12211711 (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B12211711
M. Wt: 374.4 g/mol
InChI Key: YVHQDVSLPUJQIM-LXBAEQJTSA-N
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Description

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule that features a benzofuran core, a thiophene ring, and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired thiophene derivative.

    Formation of the Phenylprop-2-enoate Moiety: This can be achieved through a Knoevenagel condensation reaction between benzofuran-6-carbaldehyde and cinnamic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

Biology

In biological research, it is explored for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, it is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-oxo-2-(furan-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
  • (2Z)-3-oxo-2-(thiophen-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate

Uniqueness

The uniqueness of (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate lies in its specific structural arrangement, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and as a bioactive molecule.

Properties

Molecular Formula

C22H14O4S

Molecular Weight

374.4 g/mol

IUPAC Name

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C22H14O4S/c23-21(11-8-15-5-2-1-3-6-15)25-16-9-10-18-19(13-16)26-20(22(18)24)14-17-7-4-12-27-17/h1-14H/b11-8+,20-14-

InChI Key

YVHQDVSLPUJQIM-LXBAEQJTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3

Origin of Product

United States

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